molecular formula C11H16ClNO2 B13295491 2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol

2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol

Cat. No.: B13295491
M. Wt: 229.70 g/mol
InChI Key: MFMULPTYYOSYAG-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol is a synthetic organic compound characterized by a propane-1,3-diol backbone substituted with a methylamino group at the C2 position, which is further modified with a 4-chlorobenzyl moiety.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylamino]-2-methylpropane-1,3-diol

InChI

InChI=1S/C11H16ClNO2/c1-11(7-14,8-15)13-6-9-2-4-10(12)5-3-9/h2-5,13-15H,6-8H2,1H3

InChI Key

MFMULPTYYOSYAG-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)NCC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Reaction of 4-Chlorobenzylamine with Glycidol

The most commonly reported synthetic route involves the reaction of 4-chlorobenzylamine with glycidol (an epoxide bearing a 2-methylpropane-1,3-diol structure). The process proceeds as follows:

  • The amine nucleophile attacks the less hindered carbon of the epoxide ring in glycidol.
  • This ring-opening results in the formation of the amino alcohol, specifically 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol.
  • The reaction typically occurs under mild conditions, often in a suitable solvent such as ethanol or water, sometimes with gentle heating to facilitate ring opening.
  • The product is isolated by standard purification techniques such as extraction, crystallization, or chromatography.

This method is favored for its straightforwardness and the ability to introduce the chlorophenyl substituent selectively.

Reaction Conditions and Optimization

  • Solvent: Polar protic solvents (e.g., ethanol, methanol) facilitate the nucleophilic attack and stabilize intermediates.
  • Temperature: Mild heating (e.g., 40–80 °C) accelerates the reaction without causing side reactions.
  • Stoichiometry: Equimolar or slight excess of glycidol ensures complete conversion of 4-chlorobenzylamine.
  • Reaction time: Typically ranges from several hours to overnight, depending on scale and conditions.

Reaction Scheme

Reagents Conditions Product
4-Chlorobenzylamine + Glycidol Ethanol, 40–80 °C, hours 2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol

Alternative Synthetic Routes and Related Methodologies

While the nucleophilic ring-opening of glycidol is the primary method, related synthetic strategies exist for similar compounds and can be adapted:

Reductive Amination of 2-Methyl-1,3-propanediol Derivatives

  • Starting from 2-methyl-1,3-propanediol, functionalization to introduce an amino group followed by reaction with 4-chlorobenzaldehyde or derivatives can form the target compound.
  • This route involves reductive amination steps, often using sodium borohydride or catalytic hydrogenation.
  • However, this method is less commonly reported for this specific compound due to the availability and reactivity of glycidol.

Late-Stage Functionalization Approaches

  • Inspired by methodologies used in drug metabolite synthesis, late-stage derivatization can be applied to introduce the chlorophenylmethylamino group onto a preformed 2-methylpropane-1,3-diol scaffold.
  • This approach allows for rapid synthesis and diversification but requires careful control of reaction conditions to maintain diol integrity.

Data Tables Summarizing Key Synthetic Parameters

Parameter Typical Value/Range Notes
Solvent Ethanol, Methanol, Water Polar protic solvents preferred
Temperature 40–80 °C Mild heating to facilitate ring opening
Reaction time 4–24 hours Depends on scale and reagent purity
Molar ratio 1:1 to 1:1.2 (amine:epoxide) Slight excess of epoxide may drive completion
Purification methods Extraction, crystallization, chromatography To isolate high-purity product
Yield Typically >70% Dependent on reaction optimization

Analytical Characterization Supporting Preparation

Research Discoveries and Contextual Insights

  • The chlorophenylmethylamino substitution confers unique reactivity and potential biological activity, making this compound relevant in medicinal chemistry and pharmaceutical research.
  • The nucleophilic ring-opening approach allows for facile synthesis and structural diversification by varying the aromatic substituent.
  • Analogous compounds with bromophenyl or other halogen substitutions have been synthesized using similar methodologies, demonstrating the versatility of the approach.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols.

Scientific Research Applications

2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Analogs

  • Fingolimod (2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol): Structure: Features a propane-1,3-diol core with a 4-octylphenethyl group and a primary amino group. Application: Clinically used as a sphingosine-1-phosphate receptor modulator for multiple sclerosis. Key Difference: The 4-octylphenyl group in fingolimod enhances lipophilicity, facilitating blood-brain barrier penetration, whereas the 4-chlorobenzyl group in the target compound may prioritize peripheral activity .

Halogen-Substituted Derivatives

  • 2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol (CAS 1594593-29-9): Structure: Differs by the substitution of bromine at the 4-position and chlorine at the 2-position on the phenyl ring.

Corrosion Inhibitors

  • 2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol: Structure: Contains a Schiff base (imine) linkage instead of a secondary amine. Performance: Exhibits higher corrosion inhibition efficiency for mild steel compared to non-Schiff base analogs, highlighting the critical role of heteroatoms (e.g., nitrogen in the imine group) over molecular size .

Biodegradation Substrates

  • 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol: Structure: Methoxy-substituted phenyl groups linked via ether and propane-diol groups. Biodegradability: Degraded by Pseudomonas acidovorans, suggesting that electron-donating groups (e.g., methoxy) enhance microbial metabolism compared to electron-withdrawing substituents like chlorine in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Properties References
2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol C₁₂H₁₇ClNO₂ 254.72 (calc.) Chlorobenzyl, secondary amine Potential bioactivity (inferred) -
Fingolimod C₁₉H₃₃NO₂ 307.47 4-Octylphenethyl, primary amine Immunosuppressant
2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol C₁₀H₁₃BrClNO₂ 317.58 Bromo/chloro-phenyl, secondary amine Synthetic intermediate
2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol C₁₁H₁₅NO₃ 209.24 Schiff base, hydroxybenzyl Corrosion inhibition (85% efficiency)

Key Research Findings

Substituent Effects :

  • Electron-withdrawing groups (e.g., chlorine) increase compound stability but may reduce biodegradability compared to methoxy or hydroxy groups .
  • Bulky substituents (e.g., 4-octylphenyl in fingolimod) enhance lipophilicity and pharmacological targeting .

Structural-Activity Relationships :

  • Schiff base derivatives exhibit superior corrosion inhibition due to nitrogen lone-pair donation to metal surfaces, a feature absent in the target compound .
  • Primary amines (e.g., fingolimod) show higher bioavailability than secondary amines, as seen in the target compound .

Synthetic Utility :

  • Halogenated analogs like the bromo-chloro derivative (CAS 1594593-29-9) serve as intermediates for further functionalization, leveraging halogen reactivity in cross-coupling reactions .

Biological Activity

2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol, also known as a chlorinated phenyl derivative of a diol compound, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H16ClNO2C_{11}H_{16}ClNO_2 and features a chlorinated aromatic ring attached to a branched amine structure. The presence of the chlorine atom on the phenyl ring suggests potential interactions with biological targets, enhancing its pharmacological profile.

Antimicrobial Properties

Research indicates that derivatives of chlorophenyl compounds exhibit significant antibacterial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism typically involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

CompoundBacterial StrainActivity Level
2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diolSalmonella typhiModerate
2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diolBacillus subtilisStrong

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Studies have demonstrated that similar structures can act as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased acetylcholine levels in synaptic clefts, potentially enhancing cognitive functions or providing therapeutic effects in neurodegenerative diseases .

Anti-inflammatory Effects

The anti-inflammatory properties of chlorinated phenyl compounds have also been documented. In vitro studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses. This activity could be beneficial in treating conditions like arthritis or other inflammatory disorders .

Study 1: Antibacterial Activity Assessment

A study conducted by Wani et al. (2017) evaluated several chlorinated compounds for their antibacterial efficacy. The study found that 2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol exhibited moderate to strong activity against selected bacterial strains. The results were obtained using standard disk diffusion methods, confirming its potential as an antimicrobial agent .

Study 2: Neuroprotective Potential

In a separate investigation into neuroprotective effects, researchers explored the impact of similar compounds on neuronal cell lines exposed to oxidative stress. The findings indicated that these compounds could mitigate neuronal damage by reducing reactive oxygen species (ROS) levels and enhancing cell viability. This suggests a possible therapeutic role in neurodegenerative diseases .

The biological activities of 2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol can be attributed to several mechanisms:

  • Antibacterial Action : Disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.
  • Enzyme Inhibition : Competitive inhibition of AChE leading to increased neurotransmitter availability.
  • Anti-inflammatory Response : Modulation of inflammatory mediators and pathways.

Q & A

Q. What are the recommended methods for synthesizing 2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination between 4-chlorobenzylamine and 2-methylpropane-1,3-diol derivatives. Optimization requires monitoring reaction parameters:

  • Temperature: Elevated temperatures (80–120°C) improve reaction rates but may increase side-product formation .
  • Catalysts: Use of palladium or nickel catalysts for reductive amination enhances yield .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while methanol/ethanol aids in reducing side reactions .
    Table 1: Optimization Parameters
ParameterOptimal RangeImpact on Yield
Temperature80–100°C↑ 20–30%
Catalyst Loading5–10 mol%↑ 15–25%
Reaction Time12–24 hrsBalances conversion vs. degradation

Q. How can researchers characterize the structural purity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C): Confirm the presence of the 4-chlorophenyl group (δ 7.2–7.4 ppm) and diol protons (δ 3.5–4.0 ppm) .
  • HPLC-MS: Detect impurities (<0.5%) using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography: Resolve stereochemistry if chiral centers are present (e.g., polymorphic forms) .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

Methodological Answer: The compound is moderately soluble in polar solvents (e.g., ethanol, DMSO) but poorly soluble in water. For biological assays:

  • DMSO Stock Solutions: Prepare at 10–50 mM, ensuring <1% final concentration to avoid cytotoxicity .
  • Surfactants: Use polysorbate-80 or cyclodextrins to enhance aqueous solubility for in vitro studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Dose-Response Curves: Validate activity across multiple concentrations (e.g., 1 nM–100 µM) .
  • Batch Analysis: Compare HPLC purity and stability data across suppliers .
  • Orthogonal Assays: Confirm enzyme inhibition (e.g., kinase assays) with SPR or ITC for binding affinity validation .

Q. What strategies are effective for crystallizing this compound, and how do polymorphic forms affect pharmacological properties?

Methodological Answer: Polymorph screening via solvent evaporation or cooling crystallization:

  • Solvent Pair Screening: Use ethanol/water mixtures (70:30 v/v) to isolate Form I (thermodynamically stable) .
  • Pharmacokinetic Impact: Form I shows 2x higher bioavailability in rodent models compared to amorphous forms .
    Table 2: Polymorph Properties
FormSolubility (mg/mL)Melting Point (°C)
I1.2145–148
II0.8132–135

Q. How can computational modeling aid in predicting this compound’s reactivity or metabolic pathways?

Methodological Answer: Employ quantum mechanics/molecular mechanics (QM/MM) and DFT calculations:

  • Reaction Pathways: Simulate amination intermediates to identify energy barriers .
  • Metabolite Prediction: Use tools like Schrödinger’s MetaSite to predict CYP450-mediated oxidation sites .

Q. What analytical methods are recommended for detecting degradation products under accelerated stability conditions?

Methodological Answer: Forced degradation studies (40°C/75% RH, 1 week):

  • LC-HRMS: Identify hydrolysis products (e.g., 4-chlorobenzyl alcohol) .
  • Stress Testing: Acidic (0.1 M HCl) and oxidative (3% H₂O₂) conditions reveal ester cleavage and N-oxide formation .

Q. How can enantiomeric purity be ensured during synthesis, and what chiral separation techniques are effective?

Methodological Answer:

  • Chiral HPLC: Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) for baseline resolution .
  • Asymmetric Catalysis: Employ Ru-BINAP catalysts to achieve >95% enantiomeric excess in reductive amination .

Q. What in silico tools are available to predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Screen against kinase or GPCR targets using crystal structures from the PDB .
  • Pharmacophore Modeling: Align with known β-adrenergic receptor ligands to identify critical H-bond donors .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity and toxicity?

Methodological Answer:

  • SAR Studies: Replace 4-Cl with F or Br to assess changes in LogP and IC₅₀ values .
  • Toxicity Prediction: Use ProTox-II to evaluate hepatotoxicity risks linked to aromatic amine motifs .

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